Cas no 88-96-0 (benzene-1,2-dicarboxamide)

benzene-1,2-dicarboxamide structure
benzene-1,2-dicarboxamide structure
Nome del prodotto:benzene-1,2-dicarboxamide
Numero CAS:88-96-0
MF:C8H8N2O2
MW:164.161321640015
MDL:MFCD00025478
CID:81748
PubChem ID:6956

benzene-1,2-dicarboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Phthalamide
    • benzene-1,2-dicarboxamide
    • 1,2-Benzenedicarboxamide
    • Benzene-1,2-biscarboxamide
    • dithiophthalimide
    • o-Carbamoylbenzamide
    • o-Phthalamide
    • o-Phthalic acid diamide
    • Phthaldiamide
    • Phthalic acid diamide
    • phthalic amide
    • Phthalsaeure-diamid
    • Phthalic diamide
    • P-D
    • NAYYNDKKHOIIOD-UHFFFAOYSA-N
    • 7B96053WRS
    • phthlamide
    • pthalamide
    • benzenedicarbamide
    • phthalic acid diimide
    • WLN: ZVR BVZ
    • DSSTox_CID_1158
    • DSSTox_RID_75981
    • DSSTox_GSID_21158
    • Oprea1_398146
    • 4-
    • Phthalamide (6CI, 7CI, 8CI)
    • NSC 5512
    • 88-96-0
    • P0283
    • STK290980
    • BRN 1868220
    • DTXSID7021158
    • Z104476290
    • CCRIS 518
    • MFCD00025478
    • UNII-7B96053WRS
    • AKOS005428041
    • PHTHALAMIDE [MI]
    • AI3-03746
    • DB-049962
    • SCHEMBL9737758
    • SY049885
    • Q27117978
    • NCI-C03612
    • PHTHALAMIDE [HSDB]
    • 4-09-00-03265 (Beilstein Handbook Reference)
    • EN300-19986
    • EINECS 201-870-6
    • BBL011578
    • NSC5512
    • CS-0015427
    • CHEBI:38799
    • CHEMBL3189112
    • 1,2Benzenedicarboxamide
    • NS00039301
    • DTXCID001158
    • NCGC00258066-01
    • SCHEMBL39118
    • oPhthalic acid diamide
    • benzene-1,2-dicarboxamide;phthalamide
    • NSC 5512; Phthaldiamide; Phthalic acid diamide; o-Carbamoylbenzamide
    • NCGC00248667-01
    • 36630-93-0
    • oCarbamoylbenzamide
    • NSC-5512
    • Tox21_200512
    • CAS-88-96-0
    • HSDB 4087
    • MDL: MFCD00025478
    • Inchi: 1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
    • Chiave InChI: NAYYNDKKHOIIOD-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C(N)=O)=CC=CC=1)N
    • BRN: 1868220

Proprietà calcolate

  • Massa esatta: 164.05900
  • Massa monoisotopica: 164.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 3
  • XLogP3: -1.7
  • Carica superficiale: 0
  • Superficie polare topologica: 86.2

Proprietà sperimentali

  • Colore/forma: Cristalli fini incolori
  • Densità: 1.2739 (rough estimate)
  • Punto di fusione: 223°C (dec.)
  • Punto di ebollizione: 291.62°C (rough estimate)
  • Punto di infiammabilità: 214.4°C
  • Indice di rifrazione: 1.6000 (estimate)
  • Stabilità/Periodo di validità: Stable. Incompatible with acids, strong oxidizing agents.
  • PSA: 86.18000
  • LogP: 1.28500
  • Solubilità: Durante la fusione, la bollitura della soluzione acquosa o della soluzione di etanolo produce ammoniaca e ftalimide, in presenza di acido, può promuovere la sua decomposizione. Più solubile in solventi organici caldi, leggermente solubile in acqua fredda e metanolo.
  • Merck: 7369

benzene-1,2-dicarboxamide Informazioni sulla sicurezza

  • Istruzioni di sicurezza: S22-S24/25
  • RTECS:CZ2200000
  • TSCA:Yes
  • Condizioni di conservazione:Ventilazione e essiccazione a bassa temperatura

benzene-1,2-dicarboxamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

benzene-1,2-dicarboxamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-19986-0.1g
benzene-1,2-dicarboxamide
88-96-0 95%
0.1g
$19.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P81340-1g
Phthalamide
88-96-0
1g
¥66.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P81340-25g
Phthalamide
88-96-0
25g
¥266.0 2021-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160462-100g
benzene-1,2-dicarboxamide
88-96-0 98%
100g
¥1007.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XZ396-100g
benzene-1,2-dicarboxamide
88-96-0 98.0%(N)
100g
¥1074.0 2022-06-10
Chemenu
CM255596-100g
Phthalamide
88-96-0 95+%
100g
$258 2022-05-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0283-25G
Phthalamide
88-96-0 >98.0%(N)
25g
¥420.00 2024-04-15
Enamine
EN300-19986-10.0g
benzene-1,2-dicarboxamide
88-96-0 95%
10g
$63.0 2023-05-03
SHENG KE LU SI SHENG WU JI SHU
sc-272028-10 g
Phthalamide,
88-96-0
10g
¥542.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085385-100g
Phthalamide
88-96-0 98%
100g
¥687.00 2024-04-27

benzene-1,2-dicarboxamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ammonia ,  Water Solvents: Water
Riferimento
Ammonolysis of cyclic aromatic acid imides
Arkhipova, I. A.; Gabdrakipov, V. Z.; Shalabaeva, I. D.; Zhubanov, B. A., Zhurnal Organicheskoi Khimii, 1991, 27(3), 621-8

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  20 min, rt
Riferimento
The study of novel synthetic method of 2-cyanobenzoic acid
Yang, Yi-si; Zhang, Yan; Meng, Jun-rong, Guangzhou Huagong, 2011, 39(22), 37-38

Synthetic Routes 3

Condizioni di reazione
Riferimento
Synthesis and hypolipidemic activity of 3-imino-1-oxoisoindolines in rodents
Murthy, Akula R. K.; Wong, Oi T.; Reynolds, David J.; Hall, Iris H., Pharmaceutical Research, 1987, 4(1), 21-7

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ;  23 h, rt; 18 h, rt
Riferimento
Copper-Catalyzed Formal [4 + 1] Cycloaddition of Benzamides and Isonitriles via Directed C-H Cleavage
Takamatsu, Kazutaka; Hirano, Koji; Miura, Masahiro, Organic Letters, 2015, 17(16), 4066-4069

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Acetamide Solvents: Acetic acid ;  30 min, 1 atm, 50 °C
1.2 Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) ;  3 h, 1 - 3 mm Hg, 50 °C
Riferimento
Transfer Hydration of Dinitriles to Dicarboxamides
Naraoka, Asuka; Naka, Hiroshi, Synlett, 2019, 30(17), 1977-1980

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: Dichloro[(1,2,3,4,5,6-η)-1,2,3,4,5,6-hexamethylbenzene](N,N,N′,N′,N′′,N′′-hexame… Solvents: Water ;  24 h, 100 °C
Riferimento
Ruthenium-catalyzed one-pot synthesis of primary amides from aldehydes in water
Garcia-Alvarez, Rocio; Diaz-Alvarez, Alba E.; Crochet, Pascale; Cadierno, Victorio, RSC Advances, 2013, 3(17), 5889-5894

Synthetic Routes 7

Condizioni di reazione
Riferimento
Oxidative Cleavage and Ammoxidation of Unsaturated Hydrocarbons via Heterogeneous Auto-Tandem Catalysis
Chen, Bo; Zhang, Lei; Luo, Huihui; Huang, Liang ; He, Peipei; et al, JACS Au, 2023, 3(2), 476-487

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  1.5 h, 80 °C
Riferimento
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Gold Solvents: Water ;  6 h, 80 °C
Riferimento
A general and efficient heterogeneous gold-catalyzed hydration of nitriles in neat water under mild atmospheric conditions
Liu, Yong-Mei; He, Lin; Wang, Miao-Miao; Cao, Yong; He, He-Yong; et al, ChemSusChem, 2012, 5(8), 1392-1396

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  24 h, rt
Riferimento
ONSH: Optimization of Oxidative Alkylamination Reactions through Study of the Reaction Mechanism
Verbeeck, Stefan; Herrebout, Wouter A.; Gulevskaya, Anna V.; van der Veken, Benjamin J.; Maes, Bert U. W., Journal of Organic Chemistry, 2010, 75(15), 5126-5133

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Water Catalysts: Nickel, bis[1,1′-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]di-μ-hy… ;  72 h, 120 °C
Riferimento
The catalytic hydration of 1,2-, 1,3- and 1,4-dicyanobenzenes using nickel(0) catalysts
Crisostomo, Carmela; Crestani, Marco G.; Garcia, Juventino J., Journal of Molecular Catalysis A: Chemical, 2007, 266(1-2), 139-148

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
Riferimento
Selective N-debenzylation of amides with p-TsOH
Chern, Ching-Yuh; Huang, Yu-Ping; Kan, Wai Ming, Tetrahedron Letters, 2003, 44(5), 1039-1041

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2.5 h, rt
Riferimento
Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1-[3-… (supported on silica-coated nanoferrite) Solvents: Water ;  8.5 h, 100 - 120 psi, 150 °C
Riferimento
Chemistry by Nanocatalysis: First Example of a Solid-Supported RAPTA Complex for Organic Reactions in Aqueous Medium
Garcia-Garrido, Sergio E.; Francos, Javier; Cadierno, Victorio; Basset, Jean-Marie; Polshettiwar, Vivek, ChemSusChem, 2011, 4(1), 104-111

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydroxylamine Catalysts: 2925463-30-3 Solvents: Water ;  40 min, 60 °C
Riferimento
Ru-Based Complexes as Heterogeneous Potential Catalysts for the Amidation of Aldehydes and Nitriles in Neat Water
Arafa, Wael Abdelgayed Ahmed, Bulletin of the Chemical Society of Japan, 2020, 93(9), 1056-1064

benzene-1,2-dicarboxamide Raw materials

benzene-1,2-dicarboxamide Preparation Products

benzene-1,2-dicarboxamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88-96-0)benzene-1,2-dicarboxamide
A861369
Purezza:99%
Quantità:500g
Prezzo ($):308.0